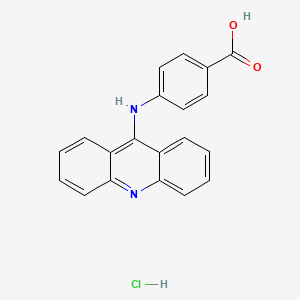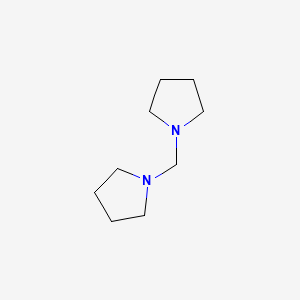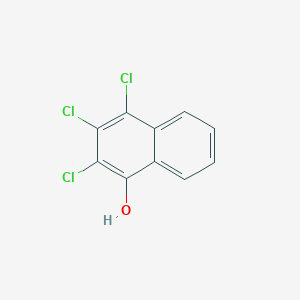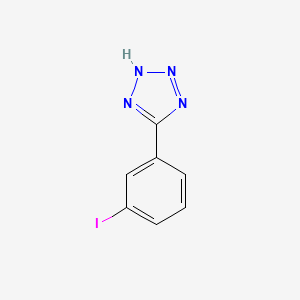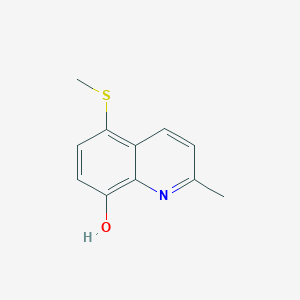
2-Chlor-4-(Chlormethyl)thiophen
Übersicht
Beschreibung
2-Chloro-4-(chloromethyl)thiophene is an organosulfur compound with the molecular formula C5H4Cl2S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Wissenschaftliche Forschungsanwendungen
2-Chloro-4-(chloromethyl)thiophene has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Wirkmechanismus
Target of Action
It is known to be used as a reagent in the suzuki–miyaura (sm) cross-coupling reaction , a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .
Mode of Action
In the context of the SM cross-coupling reaction, 2-Chloro-4-(chloromethyl)thiophene may participate in the formation of carbon–carbon bonds. The reaction involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Its role in the sm cross-coupling reaction suggests that it may be involved in the synthesis of complex organic compounds, potentially affecting various biochemical pathways depending on the specific compounds synthesized .
Result of Action
As a reagent in the sm cross-coupling reaction, it contributes to the formation of carbon–carbon bonds, enabling the synthesis of complex organic compounds .
Action Environment
The action, efficacy, and stability of 2-Chloro-4-(chloromethyl)thiophene can be influenced by various environmental factors. For instance, the SM cross-coupling reaction in which it participates is known to be exceptionally mild and functional group tolerant . This suggests that the reaction can proceed under a variety of conditions, potentially making 2-Chloro-4-(chloromethyl)thiophene a versatile reagent in organic synthesis.
Biochemische Analyse
Biochemical Properties
2-Chloro-4-(chloromethyl)thiophene plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of complex organic molecules, which can act as inhibitors or activators of specific enzymes. The interactions of 2-Chloro-4-(chloromethyl)thiophene with these biomolecules are primarily through covalent bonding, where the chloromethyl group reacts with nucleophilic sites on the enzymes or proteins .
Cellular Effects
The effects of 2-Chloro-4-(chloromethyl)thiophene on cells and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can inhibit certain signaling pathways by binding to key proteins involved in these pathways, thereby preventing their normal function. This can lead to changes in gene expression and metabolic activity within the cell .
Molecular Mechanism
At the molecular level, 2-Chloro-4-(chloromethyl)thiophene exerts its effects through several mechanisms. It can bind to biomolecules, such as enzymes, and either inhibit or activate their function. This binding often involves the chloromethyl group forming a covalent bond with nucleophilic amino acid residues in the enzyme’s active site. Additionally, 2-Chloro-4-(chloromethyl)thiophene can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-4-(chloromethyl)thiophene change over time. The compound is relatively stable under standard conditions, but it can degrade over extended periods or under specific conditions, such as high temperatures or exposure to light. Long-term studies have shown that prolonged exposure to 2-Chloro-4-(chloromethyl)thiophene can lead to cumulative effects on cellular function, including alterations in cell growth and viability .
Dosage Effects in Animal Models
The effects of 2-Chloro-4-(chloromethyl)thiophene vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, such as modulating enzyme activity or gene expression. At higher doses, it can exhibit toxic or adverse effects, including cellular damage, organ toxicity, and behavioral changes. Threshold effects have been observed, where a specific dosage level leads to a significant change in the compound’s impact on the organism .
Metabolic Pathways
2-Chloro-4-(chloromethyl)thiophene is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. These interactions can affect metabolic flux and the levels of specific metabolites within the cell. For example, the compound may be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components .
Transport and Distribution
Within cells and tissues, 2-Chloro-4-(chloromethyl)thiophene is transported and distributed through various mechanisms. It can interact with transporters or binding proteins that facilitate its movement across cell membranes and its localization within specific cellular compartments. The compound’s distribution can influence its overall activity and function, as well as its accumulation in certain tissues .
Subcellular Localization
The subcellular localization of 2-Chloro-4-(chloromethyl)thiophene is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with DNA or nuclear proteins, or to the mitochondria, where it can affect cellular respiration and energy production .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(chloromethyl)thiophene typically involves the chloromethylation of thiophene derivatives. One common method includes the reaction of thiophene with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds under controlled temperature conditions to yield the desired chloromethylated product .
Industrial Production Methods: Industrial production of 2-Chloro-4-(chloromethyl)thiophene follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Chloro-4-(chloromethyl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form sulfoxides or sulfones under specific conditions.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed:
Substitution Reactions: Products include various substituted thiophenes.
Oxidation Reactions: Products include thiophene sulfoxides and sulfones.
Coupling Reactions: Products include biaryl compounds and other complex aromatic structures.
Vergleich Mit ähnlichen Verbindungen
2-Chlorothiophene: Similar in structure but lacks the chloromethyl group, making it less reactive in certain substitution reactions.
2,5-Dichlorothiophene: Contains two chlorine atoms on the thiophene ring, leading to different reactivity patterns.
2-Chloro-5-(chloromethyl)thiophene: Similar structure but with different substitution positions, affecting its chemical behavior.
Uniqueness: 2-Chloro-4-(chloromethyl)thiophene is unique due to its specific substitution pattern, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions makes it versatile for various applications in research and industry .
Eigenschaften
IUPAC Name |
2-chloro-4-(chloromethyl)thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2S/c6-2-4-1-5(7)8-3-4/h1,3H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMISTRHEAWZEOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1CCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60512098 | |
| Record name | 2-Chloro-4-(chloromethyl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60512098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73919-91-2 | |
| Record name | 2-Chloro-4-(chloromethyl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60512098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


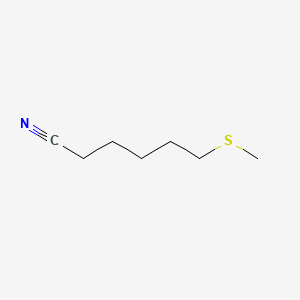
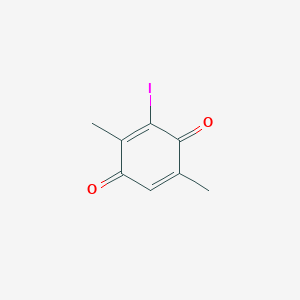
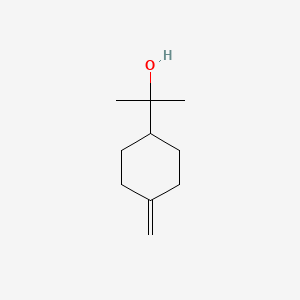

![1,3-Diazaspiro[4.5]decane-2,4-dione, 3-(1-piperidinylmethyl)-](/img/structure/B1660197.png)
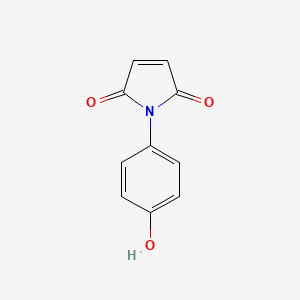
![8-Chloro-1,3-dimethyl-1,2,3,4-tetrahydropyrimido[4,5-b]quinoline-2,4-dione](/img/structure/B1660201.png)
